![molecular formula C22H26FN5O2 B2707317 2-cyclohexyl-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 921889-83-0](/img/structure/B2707317.png)
2-cyclohexyl-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
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Description
The compound is a complex organic molecule that includes several functional groups and structural features, such as a cyclohexyl group, a fluorobenzyl group, an acetamide group, and a pyrazolo[3,4-d]pyrimidin-1-yl group . These groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex, given the presence of several different functional groups and a heterocyclic ring. The fluorobenzyl group could introduce interesting electronic properties, while the cyclohexyl group could influence the compound’s conformation and stereochemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence its properties include its size, shape, functional groups, and electronic properties .Scientific Research Applications
- Studies have explored its effects on specific cancer cell lines, such as breast, lung, and colon cancer. Mechanistic studies focus on its interactions with cellular pathways involved in proliferation, apoptosis, and metastasis .
- Preclinical models have demonstrated reduced inflammation in conditions like rheumatoid arthritis and inflammatory bowel disease. Further investigations are ongoing to understand its precise mechanisms .
- Animal studies have explored its impact on neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. Researchers aim to uncover its potential therapeutic role in these conditions .
- In vitro assays have assessed its efficacy against RNA and DNA viruses. Ongoing research aims to optimize its antiviral properties and identify specific targets .
- Animal models of diabetes and obesity have been used to investigate its potential as a therapeutic agent. Results indicate promising metabolic effects, but further clinical studies are needed .
- Structural modifications allow the exploration of structure-activity relationships (SAR). These insights guide the development of optimized analogs with improved pharmacological profiles .
Anticancer Potential
Anti-inflammatory Properties
Neuroprotective Effects
Antiviral Activity
Metabolic Disorders
Chemical Biology and Medicinal Chemistry
properties
IUPAC Name |
2-cyclohexyl-N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN5O2/c23-19-9-5-4-8-17(19)14-27-15-25-21-18(22(27)30)13-26-28(21)11-10-24-20(29)12-16-6-2-1-3-7-16/h4-5,8-9,13,15-16H,1-3,6-7,10-12,14H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTUOWHOFNIQCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclohexyl-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide |
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